molecular formula C19H20O4 B14427209 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate CAS No. 82408-95-5

2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate

Cat. No.: B14427209
CAS No.: 82408-95-5
M. Wt: 312.4 g/mol
InChI Key: XPGLLOQTAIJHOH-UHFFFAOYSA-N
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Description

2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C19H20O4 It is a derivative of phenoxy acetic acid and contains a phenylpropyl group attached to a phenoxyethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate typically involves the reaction of 4-(3-oxo-3-phenylpropyl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The phenylpropyl group can interact with enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetic acid: A related compound with similar structural features.

    4-(3-Oxo-3-phenylpropyl)phenol: A precursor in the synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate.

    Ethyl acetate: A common ester used in organic synthesis.

Uniqueness

This compound is unique due to its combination of a phenylpropyl group and a phenoxyethyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82408-95-5

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[4-(3-oxo-3-phenylpropyl)phenoxy]ethyl acetate

InChI

InChI=1S/C19H20O4/c1-15(20)22-13-14-23-18-10-7-16(8-11-18)9-12-19(21)17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3

InChI Key

XPGLLOQTAIJHOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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